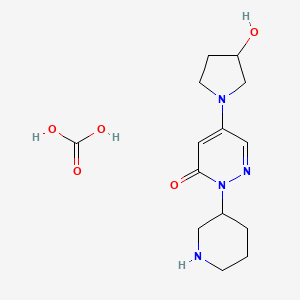
3,3,6,6-Tetramethylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,6,6-Tetramethylpiperidin-2-one is a chemical compound known for its unique structure and properties. It belongs to the class of piperidones, which are cyclic amides. This compound is characterized by the presence of four methyl groups attached to the piperidine ring, making it highly sterically hindered. This steric hindrance imparts significant chemical stability and reduces the reactivity of the nitrogen atom in the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-Tetramethylpiperidin-2-one can be achieved through several methods. One common method involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with ammonia in the presence of calcium chloride. This reaction produces the desired compound through a series of steps, including the formation of an intermediate and subsequent reduction .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of metal oxide catalysts to facilitate the dehydration of tetraalkylpyridines. This process is conducted at elevated temperatures, typically above 150°C, to ensure efficient conversion of the starting materials into the desired product .
Chemical Reactions Analysis
Types of Reactions
3,3,6,6-Tetramethylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
3,3,6,6-Tetramethylpiperidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3,6,6-Tetramethylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The steric hindrance provided by the four methyl groups around the piperidine ring reduces the reactivity of the nitrogen atom, making it a less nucleophilic and weaker base compared to other aliphatic amines. This unique property allows it to act as a stabilizer in various chemical reactions and processes .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: This compound is similar in structure but lacks the carbonyl group present in 3,3,6,6-Tetramethylpiperidin-2-one.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): TEMPO is a stable organic radical used in various oxidation reactions.
Uniqueness
This compound is unique due to its combination of steric hindrance and the presence of a carbonyl group. This combination imparts specific chemical properties that make it valuable in various applications, particularly in the stabilization of polymers and the synthesis of biologically active molecules .
Properties
IUPAC Name |
3,3,6,6-tetramethylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-8(2)5-6-9(3,4)10-7(8)11/h5-6H2,1-4H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJDNHKRKBTKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(NC1=O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
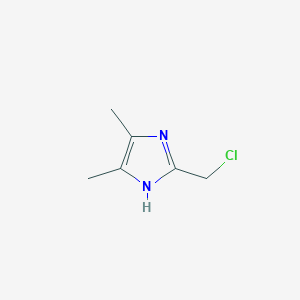
![5-{6-Oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylic acid](/img/structure/B15262309.png)

![3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol](/img/structure/B15262327.png)
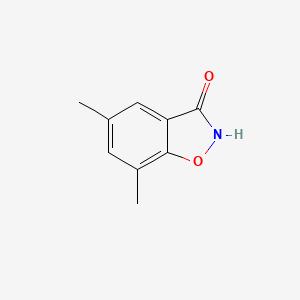
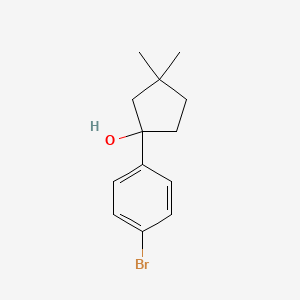

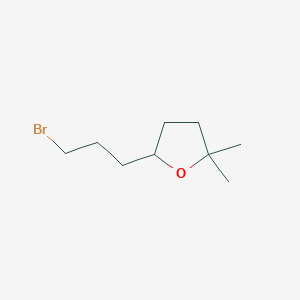
![Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate](/img/structure/B15262358.png)
![(1R)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B15262377.png)
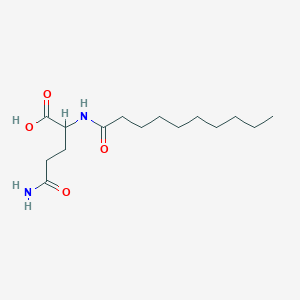
![2-(3-Aminocyclobutyl)-octahydropyrrolo[1,2-a]piperazin-6-one](/img/structure/B15262388.png)
